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Compound of Interest

Compound Name: Piperonylamine

Cat. No.: B131076

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
Piperonylamine (also known as 3,4-methylenedioxybenzylamine), a key intermediate in the
synthesis of various pharmaceuticals and agrochemicals. The interpretation of Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the
structural elucidation and purity assessment of this compound. This document presents a
detailed examination of its spectroscopic characteristics, supported by experimental protocols
and data visualizations.

Spectroscopic Data Summary

The structural confirmation of Piperonylamine (CsHaNO2) is achieved through the combined
analysis of 'H NMR, 3C NMR, IR, and MS data. The quantitative data from these techniques
are summarized in the tables below for clarity and comparative analysis.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCIs Frequency: 399.65 MHz
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

6.785 d 1H Ar-H

6.73 dd 1H Ar-H

6.72 d 1H Ar-H

5.883 S 2H O-CHz2-O
3.724 S 2H Ar-CHz-N
1.44 S 2H NH:2

Table 1: *H NMR data for Piperonylamine.[1]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCIs (Predicted based on analogous structures)

Chemical Shift (ppm) Assignment
~147.8 Ar-C-O
~146.5 Ar-C-O
~135.0 Ar-C-CH:z
~121.5 Ar-CH

~108.5 Ar-CH

~108.0 Ar-CH

~101.0 O-CHz2-O
~46.0 Ar-CHz-N

Table 2: Predicted *3*C NMR data for Piperonylamine.

Infrared (IR) Spectroscopy
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
3360-3280 Medium, sharp (doublet) N-H stretch (primary amine)
3030 Medium Aromatic C-H stretch
2920, 2850 Medium Aliphatic C-H stretch

1600, 1490, 1440

Medium to strong

Aromatic C=C skeletal

vibrations

Asymmetric C-O-C stretch

1250 Strong )
(aromatic ether)
Symmetric C-O-C stretch
1040 Strong ]
(aromatic ether)
930 Medium O-CH2-0O bend
C-H out-of-plane bend
810 Strong ]
(aromatic)
Table 3: IR absorption data for Piperonylamine.
Mass Spectrometry (MS)
lonization Method: Electron lonization (El)
mlz Relative Intensity (%) Assignment
151 36 [M]* (Molecular lon)
135 100 [M - NH2]*
105 20 [M - NH2 - CH20]*
77 30 [CeHs]*
51 10 [CaH3]*

Table 4: Mass spectrometry data for Piperonylamine.[2]
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Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data
to elucidate the structure of an organic compound like Piperonylamine.
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Spectroscopic Data Interpretation Workflow
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Caption: Workflow for Spectroscopic Data Interpretation.
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Detailed Spectroscopic Interpretation
'H NMR Spectrum Analysis

The *H NMR spectrum of Piperonylamine provides key information about the proton
environment in the molecule.[1]

» Aromatic Protons (6.72-6.785 ppm): The signals in this region correspond to the three
protons on the benzene ring. The distinct doublet and doublet of doublets patterns arise from
the ortho and meta coupling between these protons, confirming a 1,2,4-trisubstituted
benzene ring.

o Methylenedioxy Protons (5.883 ppm): The sharp singlet integrating to two protons is
characteristic of the two equivalent protons of the methylenedioxy group (-O-CH2-O-).

e Benzylic Protons (3.724 ppm): The singlet integrating to two protons is assigned to the
methylene group adjacent to the aromatic ring and the nitrogen atom (Ar-CHz-N). The singlet
nature indicates no adjacent protons.

o Amine Protons (1.44 ppm): The broad singlet integrating to two protons corresponds to the
primary amine (-NHz) protons. The broadness is due to quadrupole broadening from the
nitrogen atom and potential hydrogen exchange.

13C NMR Spectrum Analysis

The predicted 13C NMR spectrum further supports the proposed structure.

e Aromatic Carbons (~108-148 ppm): Six distinct signals are expected for the aromatic
carbons. The two carbons attached to the oxygen atoms of the methylenedioxy group (Ar-C-
O) are expected to be the most downfield. The carbon attached to the benzylic methylene
group (Ar-C-CHz2) will also be downfield, while the three protonated aromatic carbons (Ar-
CH) will appear at higher field strengths.

o Methylenedioxy Carbon (~101.0 ppm): A single peak is expected for the carbon of the -O-
CH2z-O- group.

e Benzylic Carbon (~46.0 ppm): The carbon of the Ar-CH2-N group is expected in this region.
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IR Spectrum Analysis

The IR spectrum reveals the presence of key functional groups in Piperonylamine.

N-H Stretch (3360-3280 cm~1): The characteristic doublet in this region is a clear indication
of a primary amine (-NH-2).

Aromatic C-H Stretch (3030 cm~1): This absorption confirms the presence of C-H bonds on
an aromatic ring.

Aliphatic C-H Stretch (2920, 2850 cm~1): These peaks correspond to the C-H stretching
vibrations of the methylene groups.

Aromatic C=C Skeletal Vibrations (1600, 1490, 1440 cm~1): These absorptions are
characteristic of the benzene ring.

C-O-C Stretch (1250, 1040 cm~1): The strong absorptions in this region are indicative of the
asymmetric and symmetric stretching of the aromatic ether linkage in the methylenedioxy

group.

Mass Spectrum Analysis

The mass spectrum provides the molecular weight and fragmentation pattern of

Piperonylamine.[2]

Molecular lon Peak ([M]* at m/z 151): The peak at m/z 151 corresponds to the molecular
weight of Piperonylamine (151.16 g/mol ), confirming its molecular formula.[2]

Base Peak ([M - NHz]* at m/z 135): The most abundant fragment results from the loss of the
amino group (-NHz2), a common fragmentation pathway for primary amines, leading to the
stable benzyl cation.

Other Fragments: The peaks at m/z 105 and 77 correspond to further fragmentation of the
aromatic ring system.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.
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NMR Spectroscopy

Sample Preparation: A small amount of Piperonylamine (5-10 mg) is dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS)
as an internal standard. The solution is then transferred to a 5 mm NMR tube.

H NMR Acquisition: The 'H NMR spectrum is acquired on a 400 MHz spectrometer.
Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second,
and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve a
good signal-to-noise ratio.

13C NMR Acquisition: The 3C NMR spectrum is acquired on the same spectrometer, typically
at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. A
45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are
common parameters. A larger number of scans (e.g., 1024 or more) is usually required due
to the low natural abundance of the 13C isotope.

IR Spectroscopy

Sample Preparation (Thin Film): As Piperonylamine is a liquid at room temperature, a drop
of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr)
plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm~1. A
background spectrum of the clean salt plates is recorded first and automatically subtracted
from the sample spectrum.

Mass Spectrometry

Sample Introduction: A dilute solution of Piperonylamine in a volatile solvent (e.g., methanol
or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion
probe or through a gas chromatograph (GC-MS).

lonization: Electron lonization (EI) is a common method for this type of molecule. The sample
is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and
fragmentation.
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e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion is measured by a detector, and the data is plotted as
a mass spectrum.

Conclusion

The collective analysis of *H NMR, 3C NMR, IR, and Mass Spectrometry data provides a
definitive structural confirmation of Piperonylamine. The *H NMR spectrum details the proton
environment, the IR spectrum identifies the key functional groups (primary amine, aromatic
ring, and ether linkage), and the mass spectrum confirms the molecular weight and provides
characteristic fragmentation patterns. This comprehensive spectroscopic profile is essential for
quality control, reaction monitoring, and regulatory submissions in the chemical and
pharmaceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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